Z-Sar-NH2
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Overview
Description
Z-Sar-NH2 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a derivative of sarcosine, an amino acid derivative, and features a Z-configuration, which influences its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Sar-NH2 typically involves the use of sarcosine as a starting material. The process includes the protection of the amino group, followed by the introduction of the Z-configuration through specific reagents and conditions. Common methods include:
Hydrothermal synthesis: This method involves the reaction of sarcosine with specific reagents under high temperature and pressure conditions to achieve the desired configuration.
In-situ preparation: This involves the deposition of specific compounds on the surface of sarcosine derivatives to form the this compound compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrothermal synthesis or other scalable methods that ensure high yield and purity. The choice of method depends on the desired application and the required quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
Z-Sar-NH2 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Z-Sar-NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of Z-Sar-NH2 involves its interaction with specific molecular targets and pathways. It may act as a competitive inhibitor or activator of certain enzymes, influencing metabolic processes and biochemical reactions . The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Sarcosine: A precursor to Z-Sar-NH2, with similar but less specific properties.
N-methylglycine: Another derivative of sarcosine, with different chemical behavior.
N-acetylsarcosine: A compound with similar structural features but different reactivity
Uniqueness of this compound
This compound is unique due to its Z-configuration, which imparts specific chemical and biological properties. This configuration influences its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H14N2O3 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
benzyl N-(2-amino-2-oxoethyl)-N-methylcarbamate |
InChI |
InChI=1S/C11H14N2O3/c1-13(7-10(12)14)11(15)16-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,12,14) |
InChI Key |
XLOOXNFXDNCILF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)N)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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